molecular formula C8H8N2O2 B13595829 3-(5-Methylfuran-2-yl)isoxazol-5-amine

3-(5-Methylfuran-2-yl)isoxazol-5-amine

Cat. No.: B13595829
M. Wt: 164.16 g/mol
InChI Key: OVSOZLOKWZKCTI-UHFFFAOYSA-N
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Description

3-(5-Methylfuran-2-yl)isoxazol-5-amine is a heterocyclic compound that features both furan and isoxazole rings. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the isoxazole ring, a five-membered ring containing one oxygen and one nitrogen atom, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Methylfuran-2-yl)isoxazol-5-amine typically involves the formation of the isoxazole ring through cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction between nitrile oxides and dipolarophiles . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free methods are also being explored to reduce costs and environmental impact .

Industrial Production Methods

Industrial production of this compound may involve large-scale cycloaddition reactions under controlled conditions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield . Additionally, catalyst-free methods are being developed to simplify the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-(5-Methylfuran-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the isoxazole ring to other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the isoxazole or furan rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(5-Methylfuran-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Methylfuran-2-yl)isoxazol-5-amine is unique due to the combination of the furan and isoxazole rings, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(5-methylfuran-2-yl)-1,2-oxazol-5-amine

InChI

InChI=1S/C8H8N2O2/c1-5-2-3-7(11-5)6-4-8(9)12-10-6/h2-4H,9H2,1H3

InChI Key

OVSOZLOKWZKCTI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NOC(=C2)N

Origin of Product

United States

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